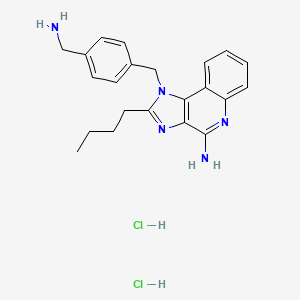![molecular formula C35H33N5O4S B611454 2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid CAS No. 176915-07-4](/img/structure/B611454.png)
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TP-680 is a new cholecystokininA receptor antagonist.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of pyridine, similar to the compound , have shown antimicrobial activity. Specifically, studies involving the synthesis of new pyridine derivatives, including those with indole and sulfanyl groups, have revealed variable and modest activity against strains of bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Derivatives of indole, a component of the compound under discussion, have been synthesized and tested for their potential as anticancer agents. Studies on indole-coumarin hybrids and indole-triazole derivatives indicate that these compounds can inhibit the proliferation of cancer cells, including in human breast adenocarcinoma. These findings highlight the potential for such compounds in cancer therapy (Kamath et al., 2015); (Hamdy et al., 2013).
Antioxidative Stress Properties
A study on a library of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles, which share structural similarities with the compound , demonstrated protective effects against oxidative stress. These compounds showed potential in protecting Friedreich's ataxia fibroblasts against glutathione depletion, indicating possible applications in managing oxidative stress-related disorders (Iškauskienė et al., 2021).
Immunoactive Properties
Compounds structurally related to 2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid, specifically those containing indole-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids, have shown immunoactive properties. Research in this area has focused on synthesizing new compounds that exhibit dose-dependent antiproliferative activity, affecting the spontaneous and mitogen-stimulated proliferation of immune cells (Mirskova et al., 2010).
Propriétés
Numéro CAS |
176915-07-4 |
|---|---|
Nom du produit |
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid |
Formule moléculaire |
C35H33N5O4S |
Poids moléculaire |
619.74 |
Nom IUPAC |
2-[(2R)-3-[4-[di(phenyl)methyl]piperazin-1-yl]-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C35H33N5O4S/c41-32(29-22-26-14-7-8-16-28(26)37-29)38-30(23-45-33-27(35(43)44)15-9-17-36-33)34(42)40-20-18-39(19-21-40)31(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-17,22,30-31,37H,18-21,23H2,(H,38,41)(H,43,44)/t30-/m0/s1 |
SMILES |
O=C(C1=CC=CN=C1SC[C@H](NC(C(N2)=CC3=C2C=CC=C3)=O)C(N4CCN(C(C5=CC=CC=C5)C6=CC=CC=C6)CC4)=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TP-680; TP 680; TP680. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



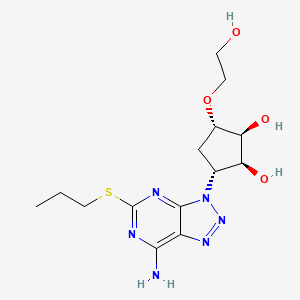
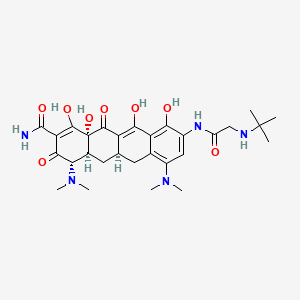
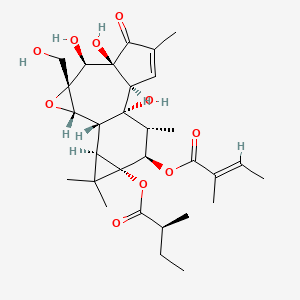
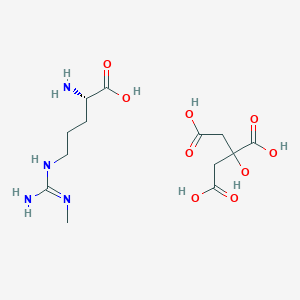
![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)
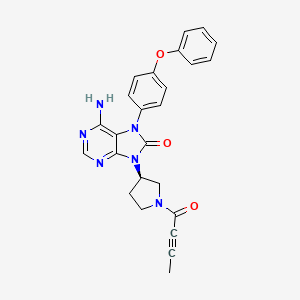

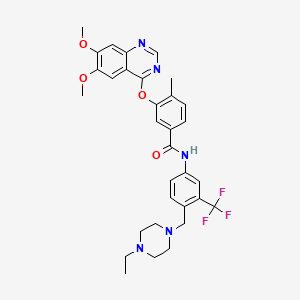
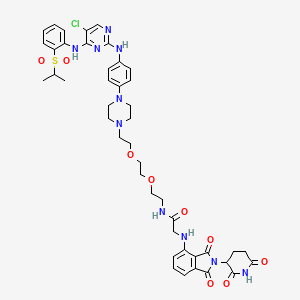
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
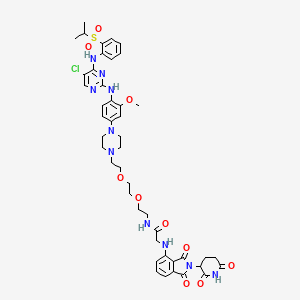
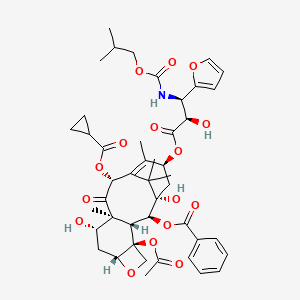
![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)
